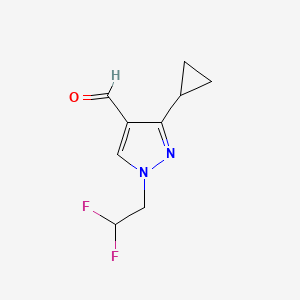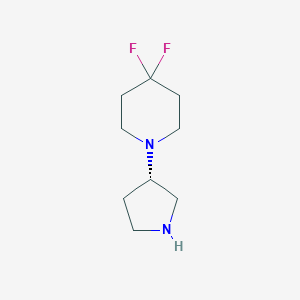
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine is a compound that features a piperidine ring substituted with a pyrrolidine moiety and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of pyrrolylpyridine using palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl) to achieve high yields . The reaction conditions often require elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using more cost-effective catalysts and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a metal catalyst can modify the compound’s structure by adding hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ gas with Pd/C or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
Scientific Research Applications
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered ring, commonly used in drug discovery.
Piperidine: Another analog with a six-membered ring, widely used in pharmaceuticals.
Fluorinated Derivatives: Compounds with similar fluorine substitutions, which can enhance biological activity and metabolic stability.
Uniqueness
(S)-4,4-Difluoro-1-(pyrrolidin-3-yl)piperidine is unique due to the combination of the pyrrolidine and piperidine rings with fluorine atoms, which can confer specific stereochemical and electronic properties. These features may result in enhanced binding affinity, selectivity, and stability compared to other similar compounds.
Properties
Molecular Formula |
C9H16F2N2 |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
4,4-difluoro-1-[(3S)-pyrrolidin-3-yl]piperidine |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)2-5-13(6-3-9)8-1-4-12-7-8/h8,12H,1-7H2/t8-/m0/s1 |
InChI Key |
ASUWQZPXJBYLJQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1CNC[C@H]1N2CCC(CC2)(F)F |
Canonical SMILES |
C1CNCC1N2CCC(CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15278146.png)
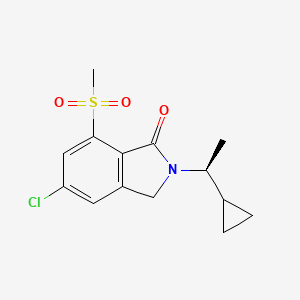


![2-Oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B15278174.png)

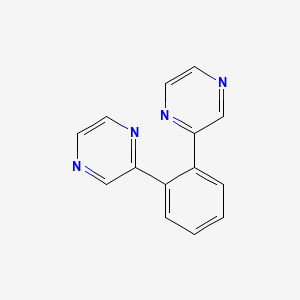

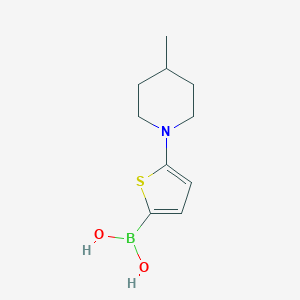
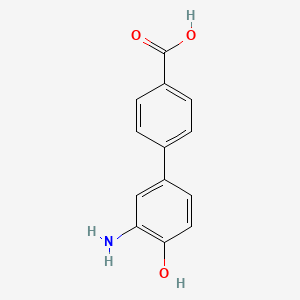
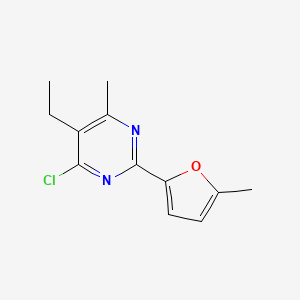

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
